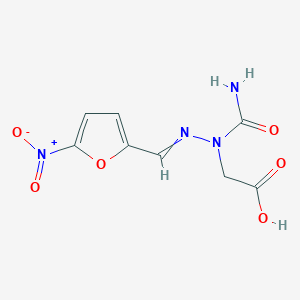
3-(5-硝基糠醛亚氨基)乙内酰脲酸
描述
3-(5-Nitrofurfurylideneamino)hydantoic acid, also known as Nitrofurantoin Related Compound A, is a derivative of 5-Nitro-2-furfural . It has the empirical formula C8H8N4O6 and a molecular weight of 256.17 .
Molecular Structure Analysis
The molecular structure of 3-(5-Nitrofurfurylideneamino)hydantoic acid consists of 8 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .科学研究应用
分析化学
- 高效液相色谱分析:3-(5-硝基糠醛亚氨基)乙内酰脲酸(硝呋喃妥因的杂质)可以使用反相高效液相色谱 (HPLC) 进行分析。此方法可有效检测各种市售口服混悬液中的杂质浓度 (Juenge、Kreienbaum 和 Gurka,1985)。
生化研究
- 细菌降解:大肠杆菌降解 1-(5-硝基糠醛亚氨基)-2-咪唑烷酮表明,氨基呋喃类似物不是此过程中的中间体。这项研究有助于我们了解细菌代谢和降解途径 (Gavin、Ebetino、Freedman 和 Waterbury,1966)。
药物开发和化学
- 乙内酰脲衍生物研究:3-(5-硝基糠醛亚氨基)乙内酰脲酸等乙内酰脲被视为药物化学中的重要支架。它们与其他分子形成杂交物的潜力以及在非天然氨基酸合成和医学应用中的作用是持续研究的领域 (Shaikh、Bhor、Dighe 和 Kolhe,2023)。
光反应性研究
- 光化学不稳定性:使用 CNDO/S 量子化学方法的研究表明,1-(5-硝基-2-糠醛亚氨基)乙内酰脲在光化学上不稳定。这一见解对于理解此类化合物的反应性及其在各个领域的潜在应用或局限性至关重要 (Luzhkov,1979)。
抗菌研究
- 抗菌活性:硝呋喃妥因类似物(包括与 3-(5-硝基糠醛亚氨基)乙内酰脲酸相关的化合物)已被研究其抗菌特性。这些研究有助于开发新的抗菌剂并了解其对各种细菌菌株的作用机制 (Hassan、Moustafa、Morsy、Abdou 和 Hafez,2020)。
致癌性研究
- 致癌性研究:一些研究调查了 5-硝基呋喃衍生物(包括 3-(5-硝基糠醛亚氨基)乙内酰脲酸)的致癌活性。这些研究对于了解与使用此类化合物相关的潜在风险至关重要 (Morris、Price、Lalich 和 Stein,1969)。
作用机制
属性
IUPAC Name |
2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYZARAFMQWNPZ-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitrofurfurylideneamino)hydantoic acid | |
CAS RN |
63981-22-6 | |
| Record name | 3-(5-Nitrofurfurylideneamino)hydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-NITROFURFURYLIDENEAMINO)HYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVG8Y4GSG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of 3-(5-Nitrofurfurylideneamino)hydantoic acid in nitrofurantoin oral suspensions a concern?
A1: While the research paper primarily focuses on the analytical method for detecting this impurity, the presence of 3-(5-Nitrofurfurylideneamino)hydantoic acid in nitrofurantoin oral suspensions raises concerns about potential unintended biological effects. The paper demonstrates that this impurity forms from nitrofurantoin in the presence of citrate buffer, a common excipient in the formulation. [] This conversion suggests potential instability of the drug product and highlights the need to monitor and control impurity levels. Further research is needed to fully understand the toxicological profile and potential risks associated with 3-(5-Nitrofurfurylideneamino)hydantoic acid exposure.
Q2: What analytical techniques were used to identify and quantify 3-(5-Nitrofurfurylideneamino)hydantoic acid?
A2: The researchers utilized a multi-faceted approach to characterize and quantify the impurity:
- Reversed-phase high-performance liquid chromatography (HPLC): This method enabled separation and quantification of both nitrofurantoin and 3-(5-Nitrofurfurylideneamino)hydantoic acid in the oral suspensions. []
- Synthesis and Characterization: To confirm the identity of the impurity, the researchers synthesized 3-(5-Nitrofurfurylideneamino)hydantoic acid and characterized it using various techniques:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



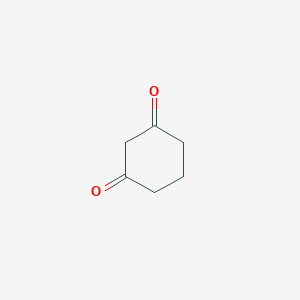
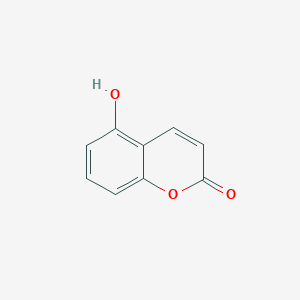


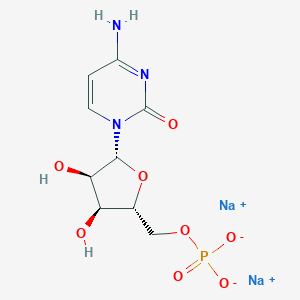

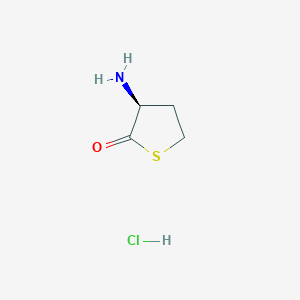

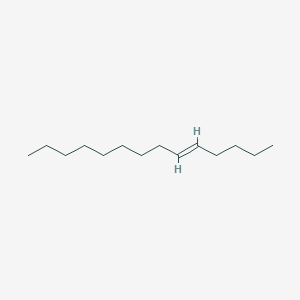

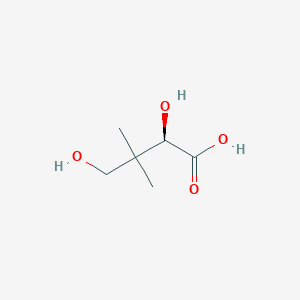

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
